molecular formula C13H13N3O2 B11998660 2,5-dimethyl-N'-[(E)-pyridin-2-ylmethylidene]furan-3-carbohydrazide

2,5-dimethyl-N'-[(E)-pyridin-2-ylmethylidene]furan-3-carbohydrazide

Cat. No.: B11998660
M. Wt: 243.26 g/mol
InChI Key: FUEQJMAYCMNEGP-OVCLIPMQSA-N
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Preparation Methods

The synthesis of 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with pyridin-2-ylmethylene hydrazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the hydrazide bond.

Chemical Reactions Analysis

2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

Mechanism of Action

The mechanism of action of 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide linkage allows it to form stable complexes with metal ions, which can be crucial in catalytic processes. Additionally, the furan and pyridine rings provide sites for further chemical modifications, enhancing its versatility in various applications .

Comparison with Similar Compounds

Similar compounds to 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE include:

These compounds share similar structural features but differ in the substituents attached to the furan and pyridine rings. The unique combination of the furan and pyridine moieties in 2,5-DIMETHYL-FURAN-3-CARBOXYLIC ACID PYRIDIN-2-YLMETHYLENE-HYDRAZIDE sets it apart from these similar compounds, providing distinct chemical and biological properties .

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

2,5-dimethyl-N-[(E)-pyridin-2-ylmethylideneamino]furan-3-carboxamide

InChI

InChI=1S/C13H13N3O2/c1-9-7-12(10(2)18-9)13(17)16-15-8-11-5-3-4-6-14-11/h3-8H,1-2H3,(H,16,17)/b15-8+

InChI Key

FUEQJMAYCMNEGP-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=CC=N2

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=CC=N2

Origin of Product

United States

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